5-Chloro-2,4-dinitrobenzoic acid
Description
Contextualizing Nitroaromatic and Halogenated Benzoic Acids in Contemporary Chemical Research
Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are a cornerstone of modern industrial chemistry. nih.gov They serve as vital precursors in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making these compounds susceptible to nucleophilic aromatic substitution but resistant to electrophilic substitution and oxidative degradation. nih.govwikipedia.org This reactivity profile is a key area of interest in synthetic organic chemistry.
Similarly, halogenated benzoic acids, which feature one or more halogen atoms on a benzoic acid framework, are important intermediates in the production of pharmaceuticals, plant protection agents, and liquid-crystalline compounds. google.com The presence and position of the halogen substituents can dramatically alter the acidity, lipophilicity, and biological activity of the benzoic acid molecule. Research into these compounds often focuses on their synthesis, reactivity, and potential applications in medicinal chemistry and materials science. google.comnih.gov
The convergence of these two classes of compounds in a single molecule, as seen in 5-Chloro-2,4-dinitrobenzoic acid, creates a unique chemical entity with a rich and complex reactivity profile, making it a valuable subject for scientific inquiry.
Research Trajectories and Scope of this compound Investigations
Research concerning this compound has primarily focused on its utility as a building block in organic synthesis. Its multiple reactive sites—the carboxylic acid group, the chlorine atom, and the nitro groups—allow for a variety of chemical transformations. The electron-withdrawing nitro groups activate the chlorine atom for nucleophilic aromatic substitution, a key reaction in the synthesis of more complex molecules.
Investigations have explored its use in the preparation of various heterocyclic compounds. For instance, the related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized in the solid-phase synthesis of diverse nitrogen-containing heterocyclic systems, highlighting the potential of such multi-reactive molecules in generating chemical libraries for biological screening. acs.org
Furthermore, studies on similar chloro-nitro-aromatic compounds, such as 4-chloro-3,5-dinitrobenzoic acid, have delved into their physicochemical properties, including solubility, acidity, and reactivity in nucleophilic substitution reactions. conicet.gov.ar These fundamental studies are crucial for understanding and predicting the behavior of this compound in various chemical environments and for developing new synthetic methodologies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃ClN₂O₆ thermofisher.comnih.gov |
| IUPAC Name | This compound thermofisher.com |
| CAS Number | 136833-36-8 thermofisher.com |
| Appearance | Pale yellow to yellow crystals or powder thermofisher.com |
| Melting Point | 177-185 °C thermofisher.com |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,4-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOEJCXWMGEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395602 | |
| Record name | 5-chloro-2,4-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136833-36-8 | |
| Record name | 5-chloro-2,4-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Advanced Chemical Transformations of 5 Chloro 2,4 Dinitrobenzoic Acid
Methodologies for the Synthesis of 5-Chloro-2,4-dinitrobenzoic Acid and its Precursors
The synthesis of this compound and its precursors primarily involves nitration and other directed synthetic methods.
Nitration Chemistry for Aromatic Carboxylic Acids
Nitration is a fundamental process for introducing nitro groups onto an aromatic ring. In the context of aromatic carboxylic acids, the carboxylic acid group acts as a meta-directing and deactivating group. quora.com This means that incoming electrophiles, such as the nitronium ion (NO₂⁺) generated during nitration, will preferentially add to the positions meta to the carboxyl group.
The synthesis of dinitrobenzoic acids, such as 3,5-dinitrobenzoic acid, is achieved by the nitration of benzoic acid using a mixture of nitric acid and concentrated sulfuric acid. wikipedia.orgorgsyn.org The reaction conditions, including temperature and the concentration of the nitrating agents, are crucial for achieving the desired level of nitration. For instance, the nitration of benzoic acid can be carried out with fuming nitric acid in the presence of concentrated sulfuric acid, with the temperature maintained between 70°C and 90°C. orgsyn.org
Similarly, the nitration of substituted benzoic acids, like chlorobenzoic acids, follows predictable patterns based on the directing effects of the substituents. The chlorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. brainly.comquizlet.com The interplay of these directing effects determines the isomeric distribution of the resulting nitro-substituted chlorobenzoic acids.
Directed Synthesis of Substituted Chloronitrobenzoic Acids
The synthesis of specific isomers of chloronitrobenzoic acids often requires a strategic sequence of reactions to control the regioselectivity. For example, to synthesize a specific substituted chloronitrobenzoic acid, one might start with a precursor that allows for the desired substitution pattern.
One common strategy involves the nitration of a suitable chlorotoluene derivative, followed by the oxidation of the methyl group to a carboxylic acid. For instance, 2-chlorotoluene (B165313) can be oxidized to 2-chlorobenzoic acid, which can then be nitrated to yield a mixture of products, including 2-chloro-5-nitrobenzoic acid. quora.com The separation of these isomers can be challenging, but processes involving alkali dissolution and acid precipitation have been developed to obtain high-purity products. patsnap.comgoogle.com
Another approach is the use of directed ortho-metalation. This technique allows for the introduction of substituents at specific positions ortho to a directing group on the benzene (B151609) ring. documentsdelivered.com While not directly applied to this compound in the provided context, this method represents an advanced strategy for the regioselective synthesis of substituted aromatic compounds.
Derivatization Chemistry of this compound
The carboxylic acid and chloro functionalities of this compound make it a versatile starting material for the synthesis of a wide range of derivatives.
Esterification and Amidation Reactions for Pharmaceutical Analogs
The carboxyl group of this compound can be readily converted into esters and amides. These reactions are of particular interest in medicinal chemistry for the synthesis of pharmaceutical analogs. For example, para-aminobenzoic acid (PABA) and its derivatives are known to possess a variety of biological activities, and the structural framework of this compound can be used to generate novel PABA analogs. mdpi.com
Esterification is often carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, new esters of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and shown to be potent agonists and antagonists for 5-HT4 receptors. nih.gov Similarly, amidation can be achieved by reacting the carboxylic acid or its corresponding acid chloride with an amine. These derivatization strategies allow for the modification of the molecule's physicochemical properties, which can influence its biological activity.
The synthesis of 5-O-4-Chlorobenzoylpinostrobin, for example, involves the reaction of pinostrobin (B192119) with 4-chlorobenzoyl chloride in a nucleophilic acyl substitution reaction. ajgreenchem.com This highlights how chlorobenzoyl moieties can be incorporated into other molecules to potentially enhance their therapeutic properties.
Formation of Coordination Compounds and Metal Complexes
The carboxylate group of nitrobenzoic acid derivatives can coordinate with metal ions to form a variety of coordination compounds and metal complexes. nih.gov These complexes can exhibit interesting structural features and, in some cases, enhanced biological activity compared to the free ligands.
For example, copper(II) complexes containing 4-chloro-3-nitrobenzoic acid have been reported to exhibit antibacterial activity. nih.gov The coordination of the metal ion to the carboxylate and potentially other donor atoms on the ligand can lead to the formation of diverse structures, from simple mononuclear complexes to complex coordination polymers. acs.orgresearchgate.net The solvent used during the synthesis of these complexes can also play a crucial role in determining the final structure. acs.orgresearchgate.net
Reaction Mechanisms and Chemical Reactivity of this compound
The reactivity of this compound is governed by the electronic effects of its substituents. The two nitro groups are strong electron-withdrawing groups, which significantly acidify the carboxylic acid proton and activate the benzene ring towards nucleophilic aromatic substitution.
The electron-withdrawing nature of the nitro groups makes the carboxylic acid of 3,5-dinitrobenzoic acid (pKa = 2.82) more acidic than benzoic acid (pKa = 4.20). wikipedia.org A similar acidifying effect would be expected for this compound.
The presence of the chloro substituent and the activating nitro groups makes the aromatic ring susceptible to nucleophilic attack. This reactivity can be exploited for further functionalization of the molecule. For instance, commercially available 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various heterocyclic scaffolds through nucleophilic substitution reactions. acs.org
The general mechanism for electrophilic aromatic substitution on a substituted benzene ring involves the consideration of the directing effects of all substituents. quizlet.comkhanacademy.org In the case of nitration of a chlorobenzoic acid, the incoming nitro group will be directed by both the chloro and the carboxyl groups, leading to a mixture of isomers.
Below is a table summarizing some of the key compounds mentioned in this article.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 136833-36-8 | C₇H₃ClN₂O₆ |
| 2-Chloro-5-nitrobenzoic acid | 2516-95-2 | C₇H₄ClNO₄ |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | |
| 3,5-Dinitrobenzoic acid | 99-34-3 | C₇H₄N₂O₆ |
| 2,4-Dinitrobenzoic acid | 610-30-0 | C₇H₄N₂O₆ |
| Benzoic acid | 65-85-0 | C₇H₆O₂ |
| 2-Chlorobenzoic acid | 118-91-2 | C₇H₅ClO₂ |
| 4-Chlorobenzoic acid | 74-11-3 | C₇H₅ClO₂ |
| 2-Chlorotoluene | 95-49-8 | C₇H₇Cl |
| 4-Amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | C₇H₃ClFNO₄ | |
| Pinostrobin | C₁₆H₁₄O₄ | |
| 4-Chlorobenzoyl chloride | 122-01-0 | C₇H₄Cl₂O |
| 5-O-4-Chlorobenzoylpinostrobin | C₂₃H₁₇ClO₅ | |
| para-Aminobenzoic acid | 150-13-0 | C₇H₇NO₂ |
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The reactivity of the benzene ring in this compound is profoundly influenced by its substituents: two nitro groups (-NO₂), a chlorine atom (-Cl), and a carboxylic acid group (-COOH). These groups are all electron-withdrawing, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS). youtube.comyoutube.com In a typical EAS reaction, an electrophile attacks the electron-rich aromatic ring. youtube.com However, the strong deactivating nature of the nitro and carboxyl groups diminishes the ring's nucleophilicity, making such reactions energetically unfavorable. youtube.com
Conversely, the presence of strong electron-withdrawing groups, particularly nitro groups positioned ortho and para to a leaving group, makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (NAS). youtube.comlibretexts.org In this compound, the chlorine atom serves as the leaving group. The nitro groups at positions 2 and 4 are meta and ortho, respectively, to the chlorine at position 5. While the classic activation for NAS involves nitro groups at the ortho and para positions relative to the leaving group, the cumulative electron-withdrawing effect of the two nitro groups and the carboxylic acid group renders the aromatic ring extremely electron-deficient.
This electron deficiency facilitates the attack of a nucleophile on the carbon atom bonded to the chlorine. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The first, and typically rate-determining, step is the attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro groups, which stabilizes it. youtube.com The second step involves the departure of the chloride ion, which restores the aromaticity of the ring, resulting in the substituted product. libretexts.org
The reactivity in NAS reactions is also dependent on the leaving group. Interestingly, in activated aryl halides, fluoride (B91410) is often the best leaving group, followed by chloride, because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more susceptible to attack. youtube.com
Reduction of Nitro Groups and Their Synthetic Utility
The reduction of the two nitro groups on the this compound ring to primary amino groups is a pivotal transformation, as it fundamentally alters the electronic properties and reactivity of the molecule. This conversion transforms the strongly electron-withdrawing and deactivating nitro groups into strongly electron-donating and activating amino groups. masterorganicchemistry.com This change opens up a wide array of subsequent synthetic possibilities.
A variety of methods exist for the reduction of aromatic nitro groups, with the choice of reagent being crucial for achieving desired selectivity, especially in a polyfunctionalized molecule like this compound. wikipedia.org Key considerations include the potential for reducing the carboxylic acid or causing dehalogenation.
Common Reduction Methods for Aromatic Nitro Groups
| Reagent/System | Description | Selectivity Considerations |
| Catalytic Hydrogenation | ||
| H₂ / Pd/C | Palladium on carbon is a highly effective and common catalyst for nitro group reduction. commonorganicchemistry.com | Highly active; may lead to dehalogenation of aryl chlorides, especially under harsh conditions. |
| H₂ / Raney Nickel | An alternative catalyst, often used when dehalogenation is a concern. commonorganicchemistry.com | Generally shows good selectivity for the nitro group without affecting aryl halides. commonorganicchemistry.com |
| H₂ / PtO₂ | Platinum(IV) oxide (Adam's catalyst) is another effective hydrogenation catalyst. wikipedia.org | Similar to Pd/C, it is very active and may cause side reactions if not controlled. |
| Metal/Acid Reductions | ||
| Fe / Acid (e.g., HCl, Acetic Acid) | A classic and cost-effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com | Generally provides good selectivity for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com |
| Sn / HCl | Historically used, tin in hydrochloric acid is a powerful reducing agent for nitroarenes. masterorganicchemistry.com | Effective but can be less selective and produces tin-based waste products. scispace.com |
| Zn / Acid (e.g., Acetic Acid) | Zinc metal under acidic conditions offers a mild method for reducing nitro groups to amines. commonorganicchemistry.com | Can be a good alternative to iron or tin for certain substrates. |
| Other Reagents | ||
| Tin(II) Chloride (SnCl₂) | Provides a mild and selective reduction of nitro groups, often tolerating other functional groups. commonorganicchemistry.com | Useful for sensitive substrates where harsh acidic conditions or catalytic hydrogenation are not suitable. masterorganicchemistry.com |
| Sodium Sulfide (Na₂S) or Polysulfide (Na₂Sₓ) | Can be used for the selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.comscispace.com | The reaction conditions can be controlled to favor mono-reduction. scispace.com |
The synthetic utility of the resulting 5-chloro-2,4-diaminobenzoic acid is substantial. The amino groups are powerful ortho-, para-directors for subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com However, their high reactivity can sometimes lead to multiple substitutions. Therefore, it is common practice to protect the amino groups, for instance, by converting them into amides using reagents like acetic anhydride. This moderates their activating effect and allows for more controlled transformations. masterorganicchemistry.com The diamino derivative can serve as a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, through condensation reactions with carboxylic acids or their derivatives.
Sustainable and Green Chemistry Approaches in Synthesizing this compound Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly important in the synthesis of fine chemicals and pharmaceutical intermediates, including derivatives of this compound.
Key green chemistry principles applicable to the synthesis of these derivatives include:
Catalysis over Stoichiometric Reagents : The use of catalytic reagents is superior to stoichiometric ones. nih.gov In the context of nitro group reduction (Section 2.3.2), catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Nickel) is a greener approach than using stoichiometric metals like iron, tin, or zinc, which generate large amounts of metal waste. researchgate.net Developing highly efficient and recyclable catalysts is a major focus of green chemistry. sruc.ac.uk
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic hydrogenation, for example, has a high atom economy, with the only theoretical byproduct being water.
Use of Safer Solvents and Reaction Conditions : Green chemistry encourages the use of less hazardous solvents, with water being an ideal choice. researchgate.net Research into performing organic reactions in water, such as the reduction of nitroarenes using reagents like tetrahydroxydiboron, highlights this trend. organic-chemistry.org Furthermore, designing reactions that can be conducted at ambient temperature and pressure minimizes energy consumption, reducing both environmental and economic impacts. nih.gov
Reduction of Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. nih.gov While protecting amino groups (as mentioned in 2.3.2) is a common strategy, developing selective reagents that can react with the desired functional group without affecting others is a greener alternative.
Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their use, preventing them from persisting in the environment. nih.govyoutube.com This principle is a consideration in the broader lifecycle of any chemical product derived from this compound.
By applying these principles, chemists can develop more sustainable and efficient synthetic routes to valuable molecules derived from this compound, minimizing waste, reducing energy consumption, and enhancing safety. nih.gov
Biological Activities and Pharmacological Applications of 5 Chloro 2,4 Dinitrobenzoic Acid Derivatives
Antimicrobial Efficacy of Dinitrobenzoic Acid Derivatives
Derivatives of dinitrobenzoic acid have demonstrated notable efficacy as antimicrobial agents, with research highlighting their potential against a range of bacteria and fungi.
Antibacterial Potency and Spectrum of Activity
Dinitrobenzoic acid derivatives have shown varied antibacterial capabilities. For instance, certain flavonoid derivatives incorporating chloro and nitro groups, such as 5′-chloro-2′-hydroxy-3′-nitrochalcone, have demonstrated inhibitory effects against pathogenic bacteria including Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli. mdpi.com Specifically, 6-chloro-8-nitroflavone, a related compound, showed the strongest inhibitory effect against these bacteria. mdpi.com The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
Research into photoactive compounds has also identified 4H-pyran-4-ylidene derivatives as being active against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). biorxiv.org Furthermore, studies on peptides have shown that derivatives of NCR169C can effectively kill ESKAPE pathogens, a group of bacteria known for their resistance to conventional antibiotics, which includes Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. nih.gov
The following table summarizes the antibacterial activity of selected dinitrobenzoic acid derivatives and related compounds against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
| 6-chloro-8-nitroflavone | E. faecalis ATCC 19433 | Strong inhibition | mdpi.com |
| 6-chloro-8-nitroflavone | S. aureus ATCC 29213 | Strong inhibition | mdpi.com |
| 6-chloro-8-nitroflavone | E. coli ATCC 25922 | Strong inhibition | mdpi.com |
| 5′-chloro-2′-hydroxy-3′-nitrochalcone | E. faecalis ATCC 19433 | Moderate to high inhibition | mdpi.com |
| 5′-chloro-2′-hydroxy-3′-nitrochalcone | S. aureus ATCC 29213 | Moderate to high inhibition | mdpi.com |
| 4-chloro-6-hydroxymellein | S. aureus | MIC: 1.00 µg/mL | mdpi.com |
| 4-chloro-6-hydroxymellein | B. licheniformis | MIC: 0.8 µg/mL | mdpi.com |
Antifungal Properties and Inhibition Mechanisms
In addition to their antibacterial effects, dinitrobenzoic acid derivatives have demonstrated significant antifungal properties. Studies have shown that these compounds are active against various fungal strains, including those from the Candida genus, which are known to cause infections in immunocompromised individuals. researchgate.net
Ethyl 3,5-dinitrobenzoate (B1224709), an ester derived from 3,5-dinitrobenzoic acid, has been identified as a potent antifungal agent against Candida albicans, Candida krusei, and Candida tropicalis. researchgate.net Mechanistic studies suggest that the antifungal action of these derivatives involves disruption of the fungal cell membrane. researchgate.net Furthermore, computational modeling has indicated a multi-target mechanism of action for ethyl 3,5-dinitrobenzoate against C. albicans, which includes interference with ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. researchgate.net
Other related structures, such as 6-chloro-8-nitroflavone, have also shown strong inhibitory effects against the yeast Candida albicans. mdpi.com Benzoic acid derivatives isolated from Piper pesaresanum have demonstrated strong antifungal activity against Moniliophthora roreri, a devastating pathogen for cocoa plants. nih.gov
The table below presents the antifungal activity of selected dinitrobenzoic acid derivatives.
| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |
| Ethyl 3,5-dinitrobenzoate | Candida albicans | MIC: 125 µg/mL | researchgate.net |
| Ethyl 3,5-dinitrobenzoate | Candida krusei | MIC: 100 µg/mL | researchgate.net |
| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | MIC: 500 µg/mL | researchgate.net |
| 6-chloro-8-nitroflavone | Candida albicans ATCC 10231 | Strong inhibition | mdpi.com |
Structure-Activity Relationships Governing Antimicrobial Performance
The antimicrobial performance of dinitrobenzoic acid derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and their positions on the molecule influence its biological activity, providing a basis for designing more potent antimicrobial agents.
For dinitrobenzoate derivatives, it has been observed that esters with shorter alkyl side chains, such as ethyl 3,5-dinitrobenzoate, exhibit more potent antifungal activity compared to those with longer chains. researchgate.net This suggests that the size and lipophilicity of the ester group play a crucial role in their ability to penetrate fungal cell membranes.
In a broader context of phenolic acids, an increase in the number of hydroxyl and methoxy (B1213986) groups on the aromatic ring has been shown to increase antioxidant properties but can slightly decrease antimicrobial efficacy. mdpi.com This indicates a trade-off between different biological activities based on the substitution pattern. For indole (B1671886) diketopiperazine alkaloids, a clear relationship has been established between their lipophilicity (expressed as Clog P) and antimicrobial activity, with many highly active compounds having lower Clog P values. frontiersin.org The core structure, comprising both an indole and a diketopiperazine moiety, is considered essential for their antimicrobial action. frontiersin.org
Antiproliferative and Anticancer Potentials of 5-Chloro-2,4-dinitrobenzoic Acid Compounds
Derivatives of this compound have emerged as promising candidates in the field of oncology, demonstrating significant antiproliferative and anticancer activities in various preclinical studies.
In Vitro Cytotoxicity Profiling in Human Cancer Cell Lines
The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines. For instance, novel bis-benzimidazole derivatives have been screened for their cytotoxicity against breast carcinoma cell lines (MDA-MB453, MDA-MB468) and lung cancer cell lines (NCI-H522, NCI-H23), with some compounds exhibiting significant cytotoxic activity comparable to the standard drug doxorubicin. scholarsresearchlibrary.com
Plastoquinone (B1678516) analogues have also been investigated for their antiproliferative activity against 60 human tumor cell lines by the National Cancer Institute (NCI). One such analogue, AQ-12, showed significant growth inhibition and cytotoxicity against HCT-116 colorectal cancer cells and MCF-7 breast cancer cells, with IC50 values of 5.11 µM and 6.06 µM, respectively. nih.gov Ubiquinone derivatives isolated from Antrodia cinnamomea also exhibited potent and selective cytotoxic activity against various human cancer cell lines, with IC50 values ranging from 0.001 to 35.883 μM. mdpi.com
The following table provides a summary of the in vitro cytotoxicity of selected compounds related to dinitrobenzoic acid derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 9c (bis-benzimidazole) | NCI-H522 (Lung) | Significant cytotoxicity | scholarsresearchlibrary.com |
| Compound 9g (bis-benzimidazole) | NCI-H522 (Lung) | Significant cytotoxicity | scholarsresearchlibrary.com |
| Compound 9i (bis-benzimidazole) | NCI-H522 (Lung) | Significant cytotoxicity | scholarsresearchlibrary.com |
| AQ-12 (plastoquinone analogue) | HCT-116 (Colorectal) | 5.11 ± 2.14 µM | nih.gov |
| AQ-12 (plastoquinone analogue) | MCF-7 (Breast) | 6.06 ± 3.09 µM | nih.gov |
| Compound 6c (indolo–pyrazole) | SK-MEL-28 (Melanoma) | 3.46 µM | nih.gov |
Mechanistic Studies on Cell Cycle Modulation and Apoptosis Induction
The anticancer effects of these compounds are often mediated through the modulation of the cell cycle and the induction of apoptosis (programmed cell death). For example, a phytochemical super-cocktail containing various natural compounds was found to cause cell cycle arrest and induce apoptosis in breast cancer cells, leading to 100% cell death. nih.gov This was associated with the downregulation of key proteins involved in cell proliferation and survival, such as PCNA, CDK4, and Bcl-2. nih.gov
New heterodimers of 5-fluorodeoxyuridine have been shown to cause a dramatic S-phase arrest in the cell cycle of DU-145 human prostate cancer cells, which was followed by the induction of apoptosis. nih.gov This was confirmed by an increase in caspase 3 activity and DNA fragmentation. nih.gov Similarly, certain indolo–pyrazole derivatives have been found to induce apoptosis and cause cell-cycle arrest in the G2/M phase in cancer cells. nih.gov The plastoquinone analogue AQ-12 also demonstrated the ability to augment apoptosis in both HCT-116 and MCF-7 cancer cells. nih.gov
Design and Efficacy of Prodrugs for Gene-Directed Enzyme Prodrug Therapy
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted cancer treatment strategy designed to enhance the specificity of chemotherapy. scivisionpub.com This two-step approach involves first delivering a gene encoding a non-human enzyme to tumor cells. oncohemakey.com Following this, a non-toxic prodrug is administered systemically. The expressed enzyme within the cancer cells then metabolizes the prodrug into a potent cytotoxic agent, localizing the toxicity to the tumor site and minimizing damage to healthy tissues. scivisionpub.comoncohemakey.com
A key example of this strategy involves dinitrobenzamide derivatives, which are structurally related to this compound. The most extensively studied prodrug in this class is 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954). nih.gov This compound serves as a prodrug for the GDEPT system utilizing a nitroreductase (NTR) enzyme, commonly sourced from Escherichia coli. nih.govacs.org Human cells lack a comparable enzyme that can efficiently activate CB 1954, forming the basis for its selectivity. nih.gov
The design of this system hinges on the specific activation of the prodrug by the foreign enzyme. The E. coli nitroreductase, in the presence of cofactors like NADH or NADPH, catalyzes the reduction of the nitro groups on the dinitrobenzamide core. acs.orgcreative-biolabs.com This reduction converts the relatively inert CB 1954 into highly reactive, cytotoxic metabolites, including a potent 4-hydroxylamine derivative. nih.govcreative-biolabs.com This active metabolite is a powerful DNA alkylating agent capable of forming interstrand crosslinks, leading to cancer cell death. nih.gov
The efficacy of the NTR/CB 1954 system is significantly enhanced by a "bystander effect." nih.gov The activated, cytotoxic metabolites are capable of diffusing from the enzyme-expressing cancer cells into adjacent, non-transduced tumor cells, thereby amplifying the anti-tumor effect. nih.gov Research has identified four key cytotoxic metabolites that contribute to this effect: the 2- and 4-hydroxylamines and their corresponding 2- and 4-amino derivatives. nih.gov While the 4-hydroxylamine is potently cytotoxic, studies suggest the 2-amino metabolite has superior diffusion properties, making it a major contributor to the bystander killing of neighboring cancer cells. nih.gov
The table below summarizes the key components and mechanism of the Nitroreductase/Dinitrobenzamide GDEPT system.
| Component | Role | Mechanism of Action |
| Enzyme | E. coli Nitroreductase (NTR) | An enzyme delivered to tumor cells via a vector (gene therapy). nih.gov |
| Prodrug | 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) | A non-toxic dinitrobenzamide derivative administered systemically. nih.gov |
| Activation | Reduction of Nitro Groups | NTR reduces one of the nitro groups on the prodrug to a hydroxylamine. acs.orgnih.gov |
| Active Drug | Hydroxylamine & Amino Metabolites | Potent DNA alkylating agents that form DNA crosslinks, inducing cell death. nih.govnih.gov |
| Outcome | Targeted Cell Killing & Bystander Effect | Leads to the death of enzyme-expressing tumor cells and adjacent tumor cells. nih.gov |
Biochemical Interactions and Enzyme Modulation by Halogenated Dinitrobenzoic Acids
Inhibition and Activation of Key Metabolic Enzymes
Halogenated and nitrated aromatic compounds can exert significant influence on biological systems through interactions with key metabolic enzymes. nih.gov Enzyme inhibition is a process where a molecule binds to an enzyme and decreases its activity. longdom.org This can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a permanent covalent bond. longdom.org The structural characteristics of halogenated dinitrobenzoic acids, featuring electron-withdrawing nitro groups and a halogen atom, create the potential for various non-covalent and covalent interactions with enzyme active sites. nih.gov
While direct studies on this compound are limited in this context, research on structurally related nitroaromatic compounds demonstrates their capacity for enzyme inhibition. For instance, 2-hydroxy-5-nitrobenzaldehyde (B32719) (HNB), a nitro-substituted aromatic aldehyde, has been identified as a competitive inhibitor of the rat hepatic glucose 6-phosphatase (Glc-6-Pase) system, a crucial enzyme in glucose homeostasis. nih.gov HNB was found to interact with both the glucose-6-phosphate transporter (T1) and the phosphate-pyrophosphate transporter (T2) of the enzyme system. nih.gov
The table below presents examples of enzyme inhibition by related nitroaromatic compounds.
| Inhibitor Compound | Target Enzyme/System | Type of Inhibition |
| 2-Hydroxy-5-nitrobenzaldehyde (HNB) | Glucose 6-phosphatase (Glc-6-Pase) System | Competitive nih.gov |
| 2-Nitro-5-thiosulfobenzoic acid (NTSB) | Deoxyribonuclease I (DNase I) | Covalent, Irreversible researchgate.net |
Effects on Heme and Globin Biosynthetic Pathways
The biosynthesis of hemoglobin is a complex, highly regulated process requiring the coordinated production of two main components: heme and globin protein chains. harvard.edu The heme synthesis pathway involves a series of eight enzymatic steps, beginning in the mitochondria with the enzyme δ-aminolevulinate synthase (ALAS), which is the rate-limiting step of the pathway. harvard.edunih.gov Globin chain synthesis involves the transcription and translation of globin genes to produce alpha (α) and beta (β) globin proteins, which fold and assemble with heme to form the final hemoglobin tetramer. harvard.edu
Disruptions in any of these enzymatic steps can lead to disorders known as porphyrias, while defects in globin chain production result in thalassemias. nih.gov Currently, there is a lack of specific research in the available scientific literature detailing the direct effects of this compound or other halogenated dinitrobenzoic acids on the enzymes or regulatory steps of the heme and globin biosynthetic pathways. These pathways are known to be affected by various drugs and toxins; for example, lead is a known inhibitor of several enzymes in the heme synthesis pathway. harvard.edu Given that halogenated and nitrated aromatic compounds can act as enzyme inhibitors, it is conceivable that they could interact with the enzymes of these pathways, but such interactions have not been documented.
The table below lists the key enzymes in the heme biosynthetic pathway, representing potential, though currently unconfirmed, targets for xenobiotics.
| Enzyme | Step in Heme Synthesis | Location |
| δ-Aminolevulinate Synthase (ALAS) | Step 1 (Rate-limiting) | Mitochondrion |
| Aminolevulinic Acid Dehydratase | Step 2 | Cytosol |
| Porphobilinogen Deaminase | Step 3 | Cytosol |
| Uroporphyrinogen III Synthase | Step 4 | Cytosol |
| Uroporphyrinogen Decarboxylase | Step 5 | Cytosol |
| Coproporphyrinogen Oxidase | Step 6 | Mitochondrion |
| Protoporphyrinogen Oxidase | Step 7 | Mitochondrion |
| Ferrochelatase | Step 8 (Final Step) | Mitochondrion |
Environmental Fate, Degradation, and Ecotoxicological Assessment of 5 Chloro 2,4 Dinitrobenzoic Acid
Environmental Distribution and Persistence of Nitroaromatic Carboxylic Acids
Nitroaromatic compounds, including nitroaromatic carboxylic acids, are introduced into the environment primarily through industrial activities, as they are used in the synthesis of explosives, dyes, pesticides, and pharmaceuticals. nih.gov Their chemical structure, characterized by a stable benzene (B151609) ring and electron-withdrawing nitro groups, makes them resistant to degradation and thus persistent in the environment. nih.govnih.gov This recalcitrance leads to their accumulation in various environmental matrices. researchgate.net
High-molecular-weight nitroaromatic compounds tend to accumulate on land through both wet and dry deposition from the atmosphere. researchgate.net Certain nitroaromatics are hydrophobic and readily adsorb to soil, especially soil irrigated with contaminated water. researchgate.net The persistence of these compounds is a significant issue, as they are listed as priority pollutants by the U.S. Environmental Protection Agency due to their hazardous nature to living organisms. nih.govnih.gov Their presence in soil and groundwater poses a long-term pollution threat. nih.gov While some nitroaromatic compounds are volatile or semi-volatile, others, particularly carboxylic acid derivatives, are less so, affecting their distribution patterns. researchgate.netacs.org Secondary formation in the atmosphere from precursor compounds like phenol (B47542) and catechol can also contribute to the levels of nitrophenols and nitrocatechols, which are related to nitroaromatic carboxylic acids. researchgate.net
Biotransformation and Biodegradation Pathways of 5-Chloro-2,4-dinitrobenzoic Acid
The biodegradation of this compound is a complex process governed by specific microbial and enzymatic activities. The presence of both a chlorine atom and nitro groups on the aromatic ring makes it particularly resistant to breakdown.
Microbial Degradation Mechanisms under Aerobic and Anaerobic Conditions
The degradation of chlorinated nitroaromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the pathways differ significantly. The electron-withdrawing nature of nitro groups makes the aromatic ring electron-deficient and thus less susceptible to attack by oxidative enzymes, which are common in aerobic degradation. nih.gov
Aerobic Degradation: Under aerobic conditions, microorganisms, particularly bacteria, can initiate the degradation of chlorinated aromatic compounds using dioxygenase enzymes. ub.edu This process typically involves the formation of chlorocatechols, which are then further metabolized. ub.edu However, the degradation of compounds with multiple nitro groups can be challenging for aerobic microbes. Some fungi, such as Caldariomyces fumago, have shown the ability to degrade halogenated nitroaromatic compounds under aerobic conditions. mdpi.com Filamentous fungi, with their extensive mycelial networks, are considered promising for bioremediation as they can enhance the interaction time between their enzymes and the pollutant. mdpi.com
Anaerobic Degradation: Under anaerobic conditions, reductive processes are more common. The nitro groups of nitroaromatic compounds can be reduced to amino groups. nih.gov For instance, the reduction of 2,4-dinitroanisole (B92663) (DNAN) by bacteria under anaerobic conditions regioselectively produces 2-amino-4-nitroanisole and subsequently 2,4-diaminoanisole. nih.gov Similarly, for this compound, anaerobic pathways would likely involve the reduction of the nitro groups. Reductive dehalogenation, the removal of the chlorine atom, is also a key step that can occur anaerobically. Studies on the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) show that it proceeds through a series of sequential dehalogenation steps. nih.gov The position of the chlorine atom on the aromatic ring is a major factor in determining its biodegradability, with chlorination at odd-numbered positions (3 and 5) often leading to greater persistence, especially under anaerobic conditions. publications.gc.ca
Enzymatic Reactions Involved in Dehalogenation and Denitration
The breakdown of this compound relies on specific enzymes capable of cleaving the carbon-chlorine (C-Cl) and carbon-nitrogen (C-N) bonds.
Dehalogenation: The enzymatic removal of halogen atoms from aromatic rings is a critical step in the degradation of these compounds. This reaction can be catalyzed by enzymes called dehalogenases. researchgate.net For example, the 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. strain CBS3 has been shown to convert 4-chloro-3,5-dinitrobenzoate into 3,5-dinitro-4-hydroxybenzoate. nih.gov This demonstrates that a hydrolytic dehalogenation can occur, where the chlorine atom is replaced by a hydroxyl group from water. nih.gov This type of enzymatic activity is crucial for detoxifying chlorinated aromatic compounds.
Denitration: The removal of nitro groups can occur through several enzymatic mechanisms. One common pathway is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino group (-NH₂). nih.gov These reductive steps are often the initial reactions in the breakdown of nitroaromatic compounds. nih.gov Another mechanism is oxidative denitration, where a nitro group is replaced by a hydroxyl group.
Factors Influencing Environmental Degradation Rates and Pathways
Several environmental factors can influence the rate and pathway of biodegradation for compounds like this compound.
Oxygen Availability: As discussed, the presence or absence of oxygen determines whether oxidative or reductive degradation pathways dominate. nih.govnih.gov Alternating between aerobic and anaerobic conditions can sometimes enhance the complete degradation of a contaminant. researchgate.net
pH: The pH of the soil or water can affect microbial activity and enzyme function. For example, acidification resulting from the biodegradation of monochlorobenzene can inhibit further degradation if the buffering capacity of the environment is low. nih.gov
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. A lack of these nutrients can limit the biodegradation of organic pollutants. ub.edu
Substrate Concentration: The concentration of the pollutant itself can impact degradation. High concentrations can be toxic to microorganisms, inhibiting their activity.
Acclimation of Microbial Communities: The presence of a microbial community already adapted to degrading similar pollutants can significantly increase the rate of degradation. A lag phase is often observed before degradation begins, during which the microbial population acclimates. publications.gc.ca
Chemical Structure: The position of substituents on the aromatic ring greatly influences biodegradability. For chlorinated phenols, substitution at the 3 and 5 positions often results in increased persistence compared to substitution at the 2, 4, or 6 positions. publications.gc.ca
Ecotoxicological Impact Assessment of Halogenated Nitroaromatics
Halogenated nitroaromatic compounds are recognized for their potential to cause adverse effects on ecosystems. mdpi.com Their toxicity is a major concern, leading to their classification as priority pollutants. nih.gov
Toxicity to Aquatic Organisms and Ecosystems
Halogenated nitroaromatics exhibit significant toxicity to a wide range of aquatic organisms, including fish, invertebrates, and microorganisms. epa.govnih.gov The extensive use of these chemicals has led to their release into the environment, where they can harm non-target species. mdpi.com Human exposure can occur through various pathways, including contaminated drinking water. nih.gov
The toxicity of these compounds can manifest in various ways, including mortality, reproductive problems, and behavioral changes. researchgate.net For example, nitrobenzene, a related compound, has shown acute toxicity to fish like the fathead minnow (Pimephales promelas). epa.gov The toxicity of nitroaromatic compounds is often linked to their ability to undergo electron transfer reactions, leading to the formation of reactive oxygen species and oxidative stress. nih.gov The presence of halogens on the aromatic ring can further enhance the toxicity of these compounds. epa.gov Studies on the degradation of halogenated nitrophenols by the fungus Caldariomyces fumago have shown that while the parent compounds are toxic, the degradation process can lead to a significant reduction in ecotoxicity. mdpi.com
| Compound | Organism | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|---|
| Nitrobenzene | Fathead Minnow (Pimephales promelas) | GMCV | 27,000 | epa.gov |
| Nitrobenzene | Daphnia magna | GMCV | 34,800 | epa.gov |
| 2,4-Dinitrophenol | Fathead Minnow (Pimephales promelas) | 96-hr LC50 | 17,000 | epa.gov |
| 2-Chloro-4-nitrophenol | Aliivibrio fischeri (bacterium) | TU** | 35 | mdpi.com |
*GMCV: Genus Mean Chronic Value **TU: Toxicity Units
Effects on Terrestrial Flora and Fauna
Specific toxicological data detailing the effects of this compound on terrestrial plants and animals are not extensively documented in publicly available literature. However, the potential impact can be inferred from the known effects of its constituent chemical classes: chlorinated herbicides and nitroaromatic compounds.
Nitroaromatic compounds can be toxic to a wide range of organisms. Their mode of action often involves metabolic processes that can lead to oxidative stress within cells. For terrestrial flora, this can manifest as inhibited growth, chlorosis (yellowing of leaves), and necrosis (tissue death).
For terrestrial fauna, the effects would largely depend on the level and route of exposure. Ingestion of contaminated soil or vegetation could lead to adverse effects. The high electron-withdrawing nature of the nitro groups, combined with the chloro-substituent, suggests the potential for metabolic disruption. epa.gov
Mutagenic and Carcinogenic Potential in Environmental Systems
The mutagenic and carcinogenic potential of this compound has not been specifically characterized. However, the class of nitroaromatic compounds, to which it belongs, includes many substances that are known to be mutagenic. epa.govepa.gov The mutagenicity of these compounds often arises from the metabolic reduction of the nitro groups to form highly reactive nitroso and hydroxylamino derivatives, which can bind to DNA and induce mutations.
Assessing the mutagenic potential of a chemical in environmental systems typically involves a battery of tests. epa.gov These can include in vitro assays using bacteria (e.g., Ames test) or cultured mammalian cells, as well as in vivo assays in laboratory animals. Such tests are designed to detect various genetic endpoints, including gene mutations, chromosome aberrations, and DNA damage. epa.gov For instance, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which also contains a chlorinated aromatic ring, has been classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B). researchgate.net Given the chemical nature of this compound, it is plausible that it could exhibit genotoxic properties, though direct experimental evidence is required for confirmation.
Table 1: Standard Assays for Mutagenic Potential
| Assay Type | System | Endpoint Detected |
| In Vitro | Bacteria (e.g., Salmonella typhimurium) | Gene mutations |
| In Vitro | Cultured Mammalian or Human Cells | Gene mutations, Chromosome aberrations, DNA damage |
| In Vivo | Rodents (e.g., mice, rats) | Chromosome aberrations (Micronucleus Test), DNA damage |
| Host-Mediated Assay | Microorganisms injected into a host animal | Gene mutations in the microorganism |
Remediation Technologies for this compound Contamination
Contamination of soil and water by persistent organic pollutants like this compound necessitates the development of effective remediation technologies. Key approaches include advanced oxidation processes and bioremediation.
Advanced Oxidation Processes (AOPs) for Environmental Decontamination
Advanced Oxidation Processes (AOPs) are a class of environmental remediation techniques that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to break down organic contaminants. mdpi.comnih.gov These processes are considered powerful methods for treating water and soil contaminated with recalcitrant organic compounds that are resistant to conventional treatments. nih.gov
While specific studies on the application of AOPs to this compound are limited, the efficacy of these methods on similar compounds, such as other chlorinated and nitrated aromatics, is well-documented. nih.gov The hydroxyl radicals can attack the aromatic ring, leading to its cleavage and eventual mineralization into simpler, less harmful substances like carbon dioxide, water, and inorganic ions. mdpi.com
Table 2: Common Advanced Oxidation Processes (AOPs)
| AOP Method | Description | Primary Reactive Species |
| Fenton/Photo-Fenton | Uses a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺). The reaction is enhanced by UV light in the Photo-Fenton process. nih.gov | Hydroxyl Radical (•OH) |
| UV/H₂O₂ | Involves the photolysis of hydrogen peroxide with ultraviolet (UV) light to generate hydroxyl radicals. mdpi.com | Hydroxyl Radical (•OH) |
| Ozonation | Utilizes ozone (O₃), a powerful oxidant, which can directly react with contaminants or decompose in water to form hydroxyl radicals. mdpi.com | Ozone (O₃), Hydroxyl Radical (•OH) |
| Photocatalysis | Employs a semiconductor catalyst (e.g., Titanium dioxide, TiO₂) which, when irradiated with UV light, generates electron-hole pairs that produce hydroxyl radicals. mdpi.com | Hydroxyl Radical (•OH) |
| Sonolysis | Uses high-frequency ultrasound to create and collapse cavitation bubbles, generating localized high temperatures and pressures that produce hydroxyl radicals from water. mdpi.com | Hydroxyl Radical (•OH) |
The successful application of AOPs to this compound would depend on optimizing parameters such as pH, oxidant concentration, and catalyst dosage to achieve efficient degradation.
Bioremediation Strategies and Applications
Bioremediation leverages the metabolic capabilities of microorganisms to degrade or detoxify environmental pollutants and is often considered a cost-effective and sustainable approach. nih.gov Strategies can be applied ex situ, where contaminated soil is excavated and treated (e.g., in biopiles or land farming), or in situ, where treatment occurs in place. nih.gov
The bioremediation of chlorobenzoic acids (CBAs) has been studied, with various bacterial strains capable of using these compounds as a source of carbon and energy. researchgate.net Degradation typically begins with an enzymatic attack on the aromatic ring, often catalyzed by dioxygenases. researchgate.netresearchgate.net For example, the degradation of 2,4-dichlorobenzoic acid can be initiated by a 2-halobenzoate-1,2-dioxygenase, leading to the formation of 4-chlorocatechol. researchgate.net
For this compound, the presence of two nitro groups in addition to the chlorine atom presents a significant challenge for microbial degradation. The strong electron-withdrawing nature of these substituents makes the aromatic ring less susceptible to electrophilic attack by oxygenases. However, certain specialized microorganisms may possess enzymatic systems capable of initial transformations, such as:
Reductive dehalogenation: Removal of the chlorine atom.
Reduction of nitro groups: Conversion of the nitro groups to amino groups, which makes the ring more amenable to subsequent oxidative cleavage.
Dioxygenase attack: Direct opening of the aromatic ring, although this may be sterically and electronically hindered. researchgate.net
The successful bioremediation of this compound would likely require a consortium of microorganisms with complementary metabolic pathways or the use of genetically engineered microorganisms specifically designed for this purpose.
Advanced Analytical and Computational Investigations of 5 Chloro 2,4 Dinitrobenzoic Acid
Spectroscopic Characterization and Structural Analysis of 5-Chloro-2,4-dinitrobenzoic Acid and its Derivatives
The elucidation of the molecular structure of this compound and its derivatives relies heavily on a combination of spectroscopic techniques and X-ray crystallography. While specific spectral data for this compound is not extensively published, the characteristic spectroscopic features can be inferred from its isomers and related dinitrobenzoic acid derivatives.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a compound like this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the carboxylic acid group (O-H and C=O stretching), the nitro groups (symmetric and asymmetric N-O stretching), and the chloro-substituted aromatic ring (C-Cl and C-H stretching). Studies on related compounds, such as 3,5-dinitrobenzoic acid, show characteristic nitro group stretching bands in the regions of 1530-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric). researchgate.netresearchgate.net The carboxylic acid C=O stretch is typically observed around 1700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and chloro substituents. chemicalbook.comchemicalbook.comrsc.org Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the benzene (B151609) ring and the carboxylic acid group. rsc.org
Table 1: Expected Spectroscopic Data for this compound based on Analogous Compounds
| Spectroscopic Technique | Functional Group | Expected Wavenumber/Chemical Shift Range |
|---|---|---|
| FT-IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| FT-IR | C=O (Carboxylic Acid) | ~1700 cm⁻¹ |
| FT-IR | NO₂ (Asymmetric Stretch) | 1530-1560 cm⁻¹ |
| FT-IR | NO₂ (Symmetric Stretch) | 1340-1370 cm⁻¹ |
| ¹H NMR | Aromatic Protons | δ 7.5-9.0 ppm |
| ¹³C NMR | Carboxylic Carbon | δ 165-175 ppm |
| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level, offering insights that complement experimental findings.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the electronic structure and reactivity of molecules. researchgate.netnih.gov For this compound, DFT calculations can provide valuable information about its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.
The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In substituted nitrobenzoic acids, the presence of electron-withdrawing groups like nitro and chloro is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. These calculations are crucial for understanding the molecule's potential reaction mechanisms.
Molecular Modeling of Intermolecular Interactions in Solid Forms and Solutions
Molecular dynamics (MD) simulations and other molecular modeling techniques are employed to study the dynamic behavior of this compound and its interactions with other molecules in both solid and solution phases. nih.govunimi.itnih.govunimi.it These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the self-assembly of the molecules and their interactions with solvents.
In the solid state, these interactions dictate the crystal packing arrangement. In solution, the interactions with solvent molecules influence solubility and can affect the molecule's conformation and reactivity. For instance, in non-polar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in polar solvents, interactions with the solvent molecules become more dominant. acs.org
Prediction of Crystal Structures, Solvate Formation, and Polymorphism
The ability to predict the crystal structure of a molecule from its chemical diagram is a major goal in computational chemistry. acs.org For this compound, crystal structure prediction methods can be used to generate a landscape of energetically feasible crystal packing arrangements. This is particularly important for identifying potential polymorphs—different crystal structures of the same compound—which can have distinct physical properties.
Studies on related nitrobenzoic acids have shown that they can exhibit polymorphism, and the formation of different polymorphs can be influenced by crystallization conditions. rsc.orgrsc.orgmanchester.ac.uk Computational methods can also predict the likelihood of solvate formation, where solvent molecules are incorporated into the crystal lattice, a phenomenon observed in other dinitrobenzoic acids. acs.orgacs.orgnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Biological and Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. tandfonline.commdpi.comsemanticscholar.orgnih.govresearchgate.netresearchgate.netmdpi.com For this compound, QSAR models can be developed to estimate its potential toxicity, mutagenicity, or other biological effects. nih.govnih.gov
These models typically use a set of calculated molecular descriptors that encode information about the molecule's size, shape, electronic properties, and lipophilicity. By correlating these descriptors with experimentally determined activities for a series of related compounds, a predictive model can be built. Such models are valuable for assessing the environmental fate and potential risks of nitroaromatic compounds without the need for extensive experimental testing. nih.govepa.gov
Development of Advanced Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound in various matrices, such as environmental samples or biological fluids, require sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a commonly used technique for the analysis of benzoic acid derivatives. researchgate.netresearchgate.netugm.ac.id The method can be optimized for the separation of this compound from other related compounds and potential interferences.
For more complex samples or when lower detection limits are required, more advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. sigmaaldrich.comnih.govcapes.gov.br These methods offer high sensitivity and specificity, allowing for the unambiguous identification and quantification of the target analyte. The development of such robust analytical methods is crucial for monitoring the presence of this compound in the environment and for various research applications.
Future Perspectives and Emerging Research Avenues for 5 Chloro 2,4 Dinitrobenzoic Acid
Synthesis of Novel Derivatives with Enhanced Properties
The chemical architecture of 5-Chloro-2,4-dinitrobenzoic acid, characterized by a reactive chlorine atom and two nitro groups on a benzoic acid backbone, makes it a prime candidate for the synthesis of a diverse array of derivatives. The electron-withdrawing nature of the nitro groups activates the chlorine atom for nucleophilic substitution, while the carboxylic acid group provides a handle for amidation and esterification reactions.
A notable area of research is the synthesis of 2,4-dinitrobenzamide (B3032253) mustards from this compound. acs.org These mustards are designed as prodrugs for gene-directed enzyme prodrug therapy (GDEPT). acs.org The synthesis involves the reaction of the acid with various amine-containing mustard side chains. The resulting amide derivatives have shown significant potential in preclinical studies. acs.org
Another promising avenue is the use of this compound as a starting material for the creation of complex heterocyclic structures. For instance, it is a key intermediate in the synthesis of 1,4-benzodiazepine-2,5-dione derivatives. google.com The process typically involves an initial nucleophilic substitution of the chloro group, followed by reduction of the nitro groups and subsequent cyclization to form the benzodiazepine (B76468) ring system. google.com These scaffolds are of great interest in medicinal chemistry due to their wide range of biological activities.
The reactivity of the compound also allows for the synthesis of various esters and other amide derivatives. While specific research on the broad-spectrum biological activity of these derivatives is still emerging, the fundamental reactions are well-established in organic chemistry.
Environmental Monitoring and Sustainable Remediation Innovations
Currently, there is limited publicly available research specifically focused on the use of this compound for environmental monitoring or remediation. Safety data for the compound suggests no known specific environmental hazards or that it is not degradable in wastewater treatment plants. thermofisher.com
However, the general class of nitroaromatic compounds is of environmental interest due to their potential toxicity and persistence. Future research could explore the development of biosensors for the detection of this compound and its derivatives, potentially utilizing enzymes that interact with nitroaromatics.
In terms of remediation, the reactivity of the chlorine atom and the potential for microbial or enzymatic reduction of the nitro groups suggest that bioremediation strategies could be a viable avenue for future investigation. Research into the photodegradation of this compound could also yield sustainable methods for its removal from contaminated environments, although specific studies in this area are yet to be published.
Advanced Theoretical Insights and Predictive Modeling
While extensive theoretical studies specifically on this compound are not widely published, the research on its derivatives for GDEPT inherently involves computational approaches. acs.org Structure-activity relationship (SAR) studies, which are crucial in drug development, rely on understanding the electronic and steric properties of the molecule.
Future research will likely involve more in-depth computational studies to refine the design of novel derivatives. Density Functional Theory (DFT) calculations could be employed to predict the reactivity of different sites on the molecule, guiding the synthesis of derivatives with desired properties. Molecular docking simulations could be used to predict the binding affinity of new therapeutic candidates to their target enzymes, such as the nitroreductase in GDEPT.
Predictive modeling can also play a role in assessing the potential toxicity and environmental fate of new derivatives, allowing for the design of safer and more sustainable chemicals. As the applications of this compound expand, the role of advanced theoretical and computational chemistry will become increasingly important in guiding research and development efforts.
Q & A
Q. What are the standard synthetic routes for 5-chloro-2,4-dinitrobenzoic acid, and how can purity be optimized?
The compound is typically synthesized via sequential nitration and halogenation of benzoic acid derivatives. For example, nitration of chlorobenzoic acid precursors (e.g., 2-chlorobenzoic acid) using mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) can yield nitro derivatives. Purification involves recrystallization from polar aprotic solvents (e.g., dimethylformamide) or column chromatography with silica gel . Purity optimization may require monitoring reaction intermediates via HPLC or TLC to minimize byproducts like 3-nitro isomers .
Q. How can spectroscopic methods (e.g., IR, NMR) confirm the structure of this compound?
- IR Spectroscopy : Look for characteristic nitro group absorptions at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), alongside carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
- NMR : In -NMR, aromatic protons adjacent to electron-withdrawing groups (nitro, chloro) appear deshielded (δ 8.5–9.0 ppm). -NMR should show carboxylic carbon at ~170 ppm and nitro-substituted carbons at ~140–150 ppm . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What solubility properties are critical for handling this compound in aqueous and organic phases?
The compound is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, ethanol) and alkaline aqueous solutions (due to deprotonation of the carboxylic acid). Solubility data discrepancies (e.g., hot vs. cold water) require empirical validation via gravimetric analysis or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with high regioselectivity?
A factorial design can test variables:
- Factors : Nitration temperature, acid concentration, reaction time.
- Responses : Yield, regioselectivity (HPLC peak area ratio of desired product to byproducts). Statistical analysis (ANOVA) identifies significant factors. For instance, lower temperatures (<10°C) may reduce over-nitration, while excess nitric acid improves nitro group incorporation .
Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved for nitro-substituted benzoic acids?
Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:
Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tailored?
The nitro and chloro groups act as directing groups for further functionalization (e.g., reduction to amines for drug intermediates). For example:
- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro groups to amines, enabling coupling reactions.
- Carboxylic Acid Activation : Convert to acyl chlorides (SOCl₂) for amide bond formation in peptide mimetics . Computational modeling (DFT) can predict reactive sites for targeted modifications .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
